Enzymatic AAK1 Inhibition Potency: LP-922761 vs. SGC-AAK1-1
LP-922761 demonstrates 56-fold higher AAK1 inhibitory potency than the widely used chemical probe SGC-AAK1-1. In standard enzymatic assays, LP-922761 exhibits an IC50 of 4.8 nM , whereas SGC-AAK1-1 shows an IC50 of 270 nM against the same target [1]. This potency differential translates to lower compound consumption, reduced DMSO carryover, and a wider dynamic range for dose-response studies in cellular and biochemical assays.
| Evidence Dimension | AAK1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.8 nM |
| Comparator Or Baseline | SGC-AAK1-1: 270 nM |
| Quantified Difference | 56-fold higher potency |
| Conditions | In vitro kinase activity assay using recombinant human AAK1 |
Why This Matters
Higher potency reduces the amount of compound required per experiment, lowers cost per data point, and minimizes solvent (DMSO) cytotoxicity artifacts in cell-based assays.
- [1] Wells C, Couñago RM, Limas JC, et al. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K. ACS Medicinal Chemistry Letters. 2020;11(3):340-345. View Source
